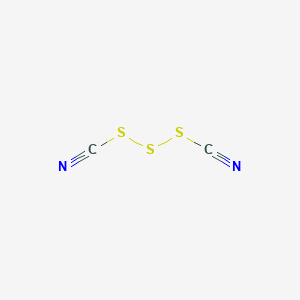

Trisulfide, dicyano-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57670-85-6 |

|---|---|

Molekularformel |

C2N2S3 |

Molekulargewicht |

148.2 g/mol |

IUPAC-Name |

(cyanodisulfanyl) thiocyanate |

InChI |

InChI=1S/C2N2S3/c3-1-5-7-6-2-4 |

InChI-Schlüssel |

MIZBWIBHGBTKCY-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)SSSC#N |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Dicyano Trisulfide Reactions

Electron Transfer Processes

Electron transfer (ET) processes involving dicyano trisulfide are critical in understanding its reactivity, particularly in photochemistry and electrochemistry. The presence of both electron-withdrawing cyano groups and the sulfur-sulfur bonds of the trisulfide moiety dictates its behavior as both an electron acceptor and, under certain conditions, a donor.

In photosensitized reactions, dicyano trisulfide can participate in electron transfer cascades. For instance, in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA), upon photoexcitation, DCA can act as an electron acceptor from a suitable donor. acs.org While direct studies on dicyano trisulfide are limited, by analogy to other sulfides, it is plausible that dicyano trisulfide could act as an electron donor to an excited state sensitizer (B1316253), forming a trisulfide radical cation. acs.org

Conversely, the electron-withdrawing nature of the cyano groups suggests that dicyano trisulfide itself could be a potent electron acceptor. In photooxygenation reactions, electron transfer from a substrate to an excited sensitizer is a key step. acs.org The resulting radical ions can then undergo further reactions. Theoretical calculations on related sulfide (B99878) radical cations suggest the formation of intermediates like thiadioxiranes in the presence of superoxide. acs.org

The table below illustrates the key species and their proposed roles in electron transfer processes involving a generic sulfide (RS-SR) and a photosensitizer, which can be extrapolated to dicyano trisulfide.

| Species | Role in Electron Transfer | Potential Subsequent Reaction |

| Photosensitizer (e.g., DCA) | Initial photon absorption and excitation | Electron abstraction or donation |

| Dicyano Trisulfide | Electron donor (to excited sensitizer) or acceptor | Formation of radical cation or anion |

| Sulfide Radical Cation | Product of electron donation | Reaction with superoxide, fragmentation |

| Superoxide Radical Anion | Product of electron transfer to oxygen | Nucleophilic attack on radical cation |

Nucleophilic Attack and Addition Reactions

The trisulfide linkage in dicyano trisulfide presents multiple sites for nucleophilic attack. Generally, the central sulfur atom of a trisulfide is considered more electrophilic and susceptible to nucleophilic attack. nih.gov However, the reactivity can be influenced by the nature of the substituents. The strong electron-withdrawing cyano groups in dicyano trisulfide are expected to significantly enhance the electrophilicity of the sulfur atoms.

Nucleophilic attack on a sulfur atom of the trisulfide chain would lead to the cleavage of a sulfur-sulfur bond. For example, a nucleophile (Nu⁻) could attack one of the sulfur atoms adjacent to the cyano groups, displacing a thiocyanate-like fragment. Alternatively, attack at the central sulfur would displace a cyanide and a disulfide fragment.

The cyano groups themselves are also potential sites for nucleophilic addition. Nucleophiles can add across the carbon-nitrogen triple bond, particularly when activated by a catalyst or when strong nucleophiles are employed. chemguide.co.uklibretexts.org This type of reaction typically proceeds through a two-step mechanism involving nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation. fiveable.me While dicyano trisulfide does not have a carbonyl group, the principle of nucleophilic addition to the cyano group remains relevant.

The table below summarizes the potential sites of nucleophilic attack on dicyano trisulfide and the likely initial products.

| Nucleophilic Attack Site | Attacking Nucleophile (Nu⁻) | Initial Product(s) |

| Central Sulfur Atom | Thiolate (RS⁻), Cyanide (CN⁻) | R-S-S-Nu + SCN⁻ or Nu-S-S-CN + SCN⁻ |

| Terminal Sulfur Atom | Phosphine (R₃P), Amine (R₂NH) | R₃P=S + NC-S-S⁻ or R₂N-S-S-CN + H⁺ |

| Carbon Atom of Cyano Group | Grignard Reagent (RMgX), Hydride (H⁻) | Imine-like intermediate |

Cycloaddition Reactions

Dicyano trisulfide possesses structural features that suggest its potential participation in cycloaddition reactions, although specific examples are not prevalent in the literature. The cyano groups can act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloadditions, respectively.

[4+2]-Cycloadditions (Diels-Alder Type Reactions): The carbon-nitrogen triple bond of the cyano group can potentially act as a dienophile in a Diels-Alder reaction with a conjugated diene. libretexts.orglibretexts.org Such reactions would lead to the formation of a six-membered heterocyclic ring. The reactivity of the cyano group as a dienophile is enhanced by the electron-withdrawing nature of the adjacent trisulfide moiety.

[3+2]-Cycloadditions (Dipolar Cycloadditions): Dicyano trisulfide could also react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.gov The cyano group would serve as the dipolarophile. The trisulfide linkage itself might also participate in cycloaddition reactions, potentially with ring strain release as a driving force in certain cyclic systems.

The following table outlines hypothetical cycloaddition reactions involving dicyano trisulfide.

| Cycloaddition Type | Reactant(s) with Dicyano Trisulfide | Potential Product |

| [4+2] Cycloaddition | 1,3-Butadiene | Substituted dihydropyridine (B1217469) derivative |

| [3+2] Cycloaddition | Azide (RN₃) | Tetrazole derivative |

| [3+2] Cycloaddition | Nitrile Oxide (RCNO) | Oxadiazole derivative |

Redox Chemistry and Oxidation States

The redox chemistry of dicyano trisulfide is governed by the multiple oxidation states available to the sulfur atoms. The formal oxidation state of sulfur in the trisulfide chain can be considered as -1 for the two terminal sulfurs and 0 for the central sulfur, assuming the cyano groups have their usual -1 charge. However, a more practical approach is to consider the redox reactions the molecule can undergo. libretexts.org

Dicyano trisulfide can be both oxidized and reduced. Oxidation would likely involve the sulfur atoms, potentially leading to the formation of sulfoxides or sulfones, or even cleavage of the S-S bonds to form sulfenyl or sulfonyl species. Reduction, on the other hand, would lead to the cleavage of the S-S bonds to form thiols or disulfides and cyanide ions.

The electrochemical behavior of organic trisulfides has been studied, revealing irreversible electrooxidation processes. researchgate.net These processes are thought to proceed via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism, generating reactive cationic sulfur intermediates. researchgate.net

The table below lists the formal oxidation states of sulfur in dicyano trisulfide and its potential redox products.

| Atom | Formal Oxidation State in (CN)₂S₃ | Potential Redox Reaction | Product(s) |

| Terminal Sulfur | -1 | Oxidation | Sulfoxides, Sulfones |

| Central Sulfur | 0 | Oxidation | Sulfoxides, Sulfones |

| Terminal Sulfur | -1 | Reduction | Thiocyanate (B1210189), Disulfide |

| Central Sulfur | 0 | Reduction | Sulfide |

Ligand Substitution Mechanisms

When dicyano trisulfide acts as a ligand in a coordination complex, the mechanisms of its substitution reactions are of interest. While there is a lack of specific studies on dicyano trisulfide complexes, the general principles of ligand substitution in transition metal complexes can be applied. libretexts.orgsolubilityofthings.com These mechanisms are broadly classified as dissociative (D), associative (A), and interchange (I).

A dissociative mechanism would involve the initial cleavage of the bond between the metal center and the dicyano trisulfide ligand, forming a lower-coordination-number intermediate. This is then followed by the coordination of the incoming ligand.

An associative mechanism would proceed through an intermediate with a higher coordination number, where the incoming ligand first binds to the metal center before the dicyano trisulfide ligand departs.

An interchange mechanism is a concerted process where the incoming ligand enters and the dicyano trisulfide ligand leaves in a single step, without a distinct intermediate.

The preferred mechanism will depend on factors such as the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. For instance, sterically crowded complexes often favor dissociative pathways.

The following table summarizes the key features of these ligand substitution mechanisms.

| Mechanism | Key Feature | Intermediate Coordination Number | Rate Determining Step |

| Dissociative (D) | Bond breaking precedes bond making | Lower | Dissociation of the leaving group |

| Associative (A) | Bond making precedes bond breaking | Higher | Association of the incoming ligand |

| Interchange (I) | Concerted bond making and breaking | Same (in transition state) | The single concerted step |

Decomposition and Disproportionation Pathways

Trisulfides are known to be less stable than their disulfide counterparts and can undergo decomposition and disproportionation reactions. The stability of trisulfides is significantly influenced by their substituents and the surrounding chemical environment. Biological trisulfides, for instance, have been shown to degrade to the corresponding disulfides. researchgate.net

For dicyano trisulfide, decomposition could involve the cleavage of the S-S bonds. This could be initiated by heat, light, or chemical reagents. One plausible pathway is the homolytic cleavage of an S-S bond to generate sulfur-centered radicals.

Disproportionation is another likely reaction pathway for dicyano trisulfide, where it reacts with itself to form species with both higher and lower numbers of sulfur atoms. For example, two molecules of dicyano trisulfide could disproportionate to form dicyano disulfide and dicyano tetrasulfide. Such reactions are known for other polysulfides. nih.gov

The table below outlines potential decomposition and disproportionation reactions of dicyano trisulfide.

| Reaction Type | Reactant(s) | Plausible Products |

| Thermal Decomposition | (CN)₂S₃ | (CN)₂S₂ + S |

| Photolytic Decomposition | (CN)₂S₃ + hν | 2 •SCN + S |

| Disproportionation | 2 (CN)₂S₃ | (CN)₂S₂ + (CN)₂S₄ |

| Reaction with Nucleophiles | (CN)₂S₃ + Nu⁻ | Nu-S-S-CN + SCN⁻ |

Photoinduced Processes and Photochemistry

The photochemistry of dicyano trisulfide is expected to be rich due to the presence of both the trisulfide linkage and the cyano groups. The S-S bond is known to be susceptible to photolytic cleavage. researchgate.net Upon absorption of ultraviolet or visible light, dicyano trisulfide could undergo homolytic cleavage of one of the S-S bonds to generate a pair of sulfur-centered radicals.

These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent, addition to unsaturated bonds, or recombination.

Furthermore, as discussed in the electron transfer section, dicyano trisulfide can act as a photosensitizer or be involved in photosensitized reactions. The cyano groups can influence the photophysical properties of the molecule, potentially leading to different excited states and reaction pathways compared to alkyl or aryl trisulfides. The application of photochemical technologies to dichalcogenides has opened up new routes for the synthesis of various sulfur-containing compounds. mdpi.com

The table below summarizes potential photoinduced processes for dicyano trisulfide.

| Photoinduced Process | Wavelength | Initial Step | Subsequent Reactions |

| S-S Bond Homolysis | UV | (CN)₂S₃ + hν → •S-S-CN + •SCN | Radical recombination, H-abstraction |

| Photosensitized Electron Transfer | Visible (with sensitizer) | Electron transfer to/from excited sensitizer | Radical ion reactions |

| Intramolecular Rearrangement | UV/Visible | Excitation to a reactive excited state | Isomerization, fragmentation |

Computational Mechanistic Elucidations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of sulfur compounds, which are often difficult to probe experimentally due to the transient nature of their intermediates. nih.gov Theoretical studies provide a detailed picture of the potential energy surfaces of reactions, allowing for the characterization of transition states and intermediates, and the calculation of activation energies and reaction thermodynamics. nih.gov

In the context of dicyano trisulfide and related cyanopolysulfides, DFT calculations have been employed to investigate the plausible pathways for their reactions, including nucleophilic decomposition, unimolecular decomposition, and scrambling reactions. nih.gov These computational models offer a comprehensive mechanistic understanding that complements experimental observations. nih.gov

One significant area of investigation has been the reaction of polysulfides with cyanide, which is directly relevant to the reactivity of dicyano trisulfide. nih.gov DFT calculations have been performed at a high level of theory (ωB97X-D/aug-cc-pV(T+d)Z/SMD(MeCN) // ωB97X-D/aug-cc-pVDZ/SMD(MeCN)) to map out the reaction mechanisms. nih.gov These studies have revealed that for longer polysulfide chains, intramolecular cyclization is the most favorable decomposition pathway. nih.gov However, for shorter polysulfides, a more complex scenario emerges where unimolecular decomposition, nucleophilic attack, and scrambling pathways can all be competitive. nih.gov

The following tables present key energetic data derived from DFT calculations for the reactions of cyanopolysulfides, offering a quantitative insight into the favorability of different reaction channels.

| Reaction | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| NC-S3-CN → S2 + NC-S-CN | 17.5 | -5.0 |

| NC-S4-CN → S3 + NC-S-CN | 15.0 | -10.0 |

| NC-S5-CN → S4 + NC-S-CN | 12.5 | -15.0 |

| Reaction | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| CN- + NC-S3-CN → NC-S2-CN + SCN- | 18.0 | -2.5 |

| CN- + NC-S4-CN → NC-S3-CN + SCN- | 16.5 | -7.5 |

| CN- + NC-S5-CN → NC-S4-CN + SCN- | 15.5 | -12.5 |

These computational findings highlight the intricate nature of dicyano trisulfide's reactivity and the valuable role of theoretical chemistry in unraveling its mechanistic details. nih.gov The calculated energy barriers and reaction energies provide a rational basis for understanding the observed product distributions in reactions involving this compound. nih.gov

Theoretical and Computational Studies on Dicyano Trisulfide

Electronic Structure Theory

Electronic structure theory is a cornerstone of computational chemistry, employing quantum mechanics to determine the wavefunctions and energy levels of electrons within a molecule. researchgate.net These calculations provide fundamental insights into bonding, molecular geometry, and reactivity.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical method in physics and chemistry to investigate the electronic properties of materials. mdpi.comacs.org It simplifies the complex many-body problem by calculating the total energy as a functional of the electron density. acs.org This approach is often used to optimize molecular geometries and calculate a wide range of properties, including vibrational frequencies and electronic descriptors. mdpi.comnih.gov

While specific DFT studies focused solely on dicyano trisulfide are not prominent in the literature, the methodology has been extensively applied to related molecules. For instance, DFT calculations using the B3LYP functional have been employed to study diaryl sulfide (B99878) derivatives to assess their reactivity. mdpi.com In such studies, quantum chemical descriptors are calculated to understand the influence of different substituents, such as the cyano group, on the molecule's electronic structure. mdpi.com Similarly, DFT has been used to investigate the structures and formation mechanisms of nickel sulfide phases, demonstrating its capability in handling complex sulfur-containing systems. brsnc.in For dicyano trisulfide, a DFT study would be invaluable for determining its optimal geometry, bond lengths, and angles, as well as the electronic impact of the cyano groups on the trisulfide chain.

Table 1: Illustrative DFT-Calculated Global Reactivity Descriptors for Related Diaryl Sulfide Derivatives

This table demonstrates the type of data obtained from DFT calculations on related sulfide compounds. The descriptors provide insight into the electronic character and reactivity.

| Compound (Nickname) | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) |

| DCDPS (di-cyano diphenyl sulfide) | -7.63 | -2.13 | 5.50 |

| DCDPSO (di-cyano diphenyl sulfoxide) | -8.11 | -2.71 | 5.40 |

| DCDPSO2 (di-cyano diphenyl sulfone) | -8.51 | -3.12 | 5.39 |

| DMDPS (di-methoxy diphenyl sulfide) | -6.20 | -0.73 | 5.47 |

| DMDPSO (di-methoxy diphenyl sulfoxide) | -6.65 | -1.18 | 5.47 |

| DMDPSO2 (di-methoxy diphenyl sulfone) | -7.02 | -1.43 | 5.59 |

| Dapsone | -6.74 | -1.41 | 5.33 |

Data sourced from a computational study on diaryl sulfide derivatives as potential corrosion inhibitors. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mnstate.edu The energy and spatial distribution of these orbitals are critical, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. mnstate.edu The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

A dedicated FMO analysis for dicyano trisulfide is not available, but studies on analogous compounds highlight its importance. For example, in dicyanoisophorone-based fluorescent probes, FMO analysis revealed that the fluorescence quenching mechanism was attributable to a photoinduced electron transfer (PET) process. nih.gov In another study on nitrobenzofurazan-sulfide derivatives, the HOMO and LUMO contour plots and their energy gaps were computed to understand their optical properties, with HOMO-LUMO transitions being responsible for the most intense electronic absorptions. acs.org For dicyano trisulfide, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provide a theoretical basis for its reactivity with other chemical species.

Relativistic Effects in Theoretical Calculations

For molecules containing heavy elements, relativistic effects can significantly influence electronic properties and must be considered for accurate theoretical predictions. pnas.org These effects arise because inner-shell electrons in heavy atoms move at speeds comparable to the speed of light, altering their mass and, consequently, the orbital energies and sizes. uib.es While sulfur is not typically considered a very heavy element where relativistic effects are dominant, their inclusion can be necessary for high-accuracy calculations. Published studies specifically detailing the relativistic effects on dicyano trisulfide are absent. However, the theoretical framework exists and is applied to systems where such effects are more pronounced, often involving elements from the later periods of the periodic table. pnas.orguib.es

Reaction Pathway Modeling and Energy Profiles

Specific reaction pathway models for dicyano trisulfide have not been published. However, computational methods are frequently used to explore reaction mechanisms in related systems. For example, multistep reaction pathways involving dicyanofumarates have been elucidated through a combination of kinetic, spectroscopic, and computational studies, which helped postulate the involvement of zwitterionic intermediates. d-nb.info In the study of nitrogenase, DFT calculations were used to assess the thermodynamic driving forces and mechanistic coupling of different reaction steps. pnas.org A similar approach for dicyano trisulfide could be used to model its decomposition pathways, such as the potential elimination of sulfur, or its reactions as a ligand. ontosight.ai Studies on the stability of related biological trisulfides show they can degrade to form disulfides and elemental sulfur, a process that could be modeled computationally for dicyano trisulfide to generate a detailed energy profile. nih.gov

Spectroscopic Property Predictions and Correlations

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like DFT and time-dependent DFT (TD-DFT) can accurately compute vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. acs.orgru.nl Comparing predicted spectra with experimental results helps to confirm molecular structures and assign spectral features. nih.gov

While a full theoretical spectroscopic analysis of dicyano trisulfide is not available, computational studies on related compounds provide a template for such work. For an oxo-molybdenum complex with dicyano-containing dithiolene ligands, DFT calculations successfully predicted the infrared spectrum, allowing for the assignment of C≡N, C-S, and Mo=O stretches and confirming the molecule's pseudo-square pyramidal structure. ru.nl In studies of hydrazone derivatives, a characteristic vibrational band for the C≡N stretch was observed experimentally and confirmed by DFT calculations. nih.gov For dicyano trisulfide, theoretical predictions of its IR and Raman spectra would be crucial for its identification and characterization, particularly for assigning the S-S and S-C stretching modes, in addition to the prominent C≡N stretch.

Table 2: Illustrative Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Compound, Tris(furan-2-ylmethylene)benzene-1,3,5-tricarbohydrazide (3b)

| Assignment | Experimental IR (cm-1) | Calculated IR (cm-1) |

| N-H Stretch | 3205 | 3445 |

| C-H (Aromatic) Stretch | 3110 | 3156 |

| C=O Stretch | 1650 | 1690 |

| C=N Stretch | 1558 | 1595 |

Data sourced from a study on trimesic hydrazone derivatives, illustrating the correlation between experimental and DFT-calculated spectral data. nih.gov

Aromaticity and Stability Analysis

Computational methods can be used to assess the stability and potential aromaticity of molecules. acs.org Aromaticity is a key concept related to unusual stability in cyclic, planar, conjugated systems. acs.org While dicyano trisulfide is a linear molecule, analysis of its stability is critical.

Studies on the stability of analogous compounds, such as dimethyl trisulfide (DMTS), have shown that the compound is stable at room temperature but degrades at elevated temperatures to form disulfide, tetrasulfide, and pentasulfide products. nih.govacs.org Similarly, studies of other biological trisulfides show that their stability is highly dependent on pH. nih.gov For dicyano-substituted compounds, the strong electron-withdrawing nature of the cyano group can have a significant impact on stability and electronic properties. For example, in a study of substituted BODIPY dyes, the 4,4'-dicyano derivative was found to be the most stable in the series under strongly acidic conditions, an effect attributed to the stabilization of the B-N bond and increased aromaticity of the core structure. acs.org A computational stability analysis of dicyano trisulfide would likely involve modeling its decomposition under various conditions to predict its shelf-life and potential degradation products.

: Charge Transfer Complex Characterization

The study of charge-transfer (CT) complexes, which involve an electron donor and an electron acceptor, is crucial for understanding various chemical and electronic phenomena. In the context of dicyano trisulfide (NC-S-S-S-CN), direct experimental or computational characterization of its stable charge-transfer complexes is not extensively documented in current scientific literature. However, the closely related molecule, thiocyanogen (B1223195) (dicyano disulfide, NC-S-S-CN), is frequently proposed as a key intermediate in reactions that proceed via charge-transfer mechanisms. jchemlett.com

Theoretical and computational chemistry provides the primary means to investigate the nature of these transient species. These studies focus on the formation, properties, and electronic transitions of proposed CT complexes, particularly in the context of thiocyanation reactions of aromatic compounds.

Research into the thiocyanation of aromatic and heteroaromatic compounds often invokes the formation of a π-complex, a type of charge-transfer complex, between the electron-rich aromatic system (the donor) and an electrophilic thiocyanating agent (the acceptor). researchgate.net In mechanisms mediated by oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), it is suggested that the reaction may initiate through the formation of a CT complex between the aromatic substrate and the oxidant. This initial complexation facilitates a subsequent nucleophilic attack by the thiocyanate (B1210189) ion. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the properties of such complexes. asianpubs.orgekb.eg These methods allow for the calculation of key parameters that define the stability and electronic nature of the charge-transfer interaction, even for transient species. While specific data for dicyano trisulfide is scarce, the parameters typically investigated in analogous dicyano-containing acceptors like tetracyanoethylene (B109619) (TCNE) provide a framework for what would be studied. ekb.egumb.sk

The characterization of a charge-transfer complex, whether experimentally or through computation, involves determining several key physical and electronic parameters. These parameters quantify the strength of the interaction, the degree of charge transfer, and the energetic properties of the complex. The table below outlines these essential parameters and the typical methods used for their determination, based on studies of analogous CT complexes. mdpi.commdpi.com

Table 1: Key Parameters for Charge-Transfer Complex Characterization

| Parameter | Symbol | Description | Common Determination Method |

| Stoichiometry | D:A Ratio | The molar ratio of the donor (D) to the acceptor (A) in the complex. | Job's method of continuous variation; Spectrophotometric titration. mdpi.com |

| Association Constant | KCT | An equilibrium constant that measures the stability of the complex in solution. | Benesi-Hildebrand equation; Spectrophotometric analysis. mdpi.com |

| Molar Absorptivity | εCT | A measure of how strongly the CT complex absorbs light at a specific wavelength. | Benesi-Hildebrand equation; Spectrophotometric analysis. mdpi.com |

| CT Transition Energy | ECT | The energy corresponding to the characteristic absorption band of the CT complex. | UV-Vis Spectroscopy; Time-Dependent DFT (TD-DFT) calculations. asianpubs.org |

| Ionization Potential (Donor) | IP | The energy required to remove an electron from the donor molecule. | Photoelectron Spectroscopy; DFT calculations (from HOMO energy). mdpi.com |

| Electron Affinity (Acceptor) | EA | The energy released when an electron is added to the acceptor molecule. | Electron transmission spectroscopy; DFT calculations (from LUMO energy). mdpi.com |

| Standard Free Energy | ΔG° | The change in Gibbs free energy upon formation of the CT complex, indicating spontaneity. | Calculated from KCT (ΔG° = -RT ln KCT). mdpi.com |

| Dissociation Energy | W | The energy required to dissociate the complex in the excited state. | Calculated using IP, EA, and ECT. mdpi.com |

Computational studies further elucidate the nature of the interaction through analysis of molecular orbitals and charge distribution. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. In a CT complex, the HOMO is typically localized on the donor molecule, while the LUMO is localized on the acceptor. The energy gap between the HOMO and LUMO is a critical parameter related to the electronic properties and reactivity of the complex. mdpi.com

Furthermore, theoretical calculations can map the electrostatic potential and analyze the charge distribution (e.g., using Mulliken population analysis) in both the ground and excited states to quantify the degree of charge transfer from the donor to the acceptor upon complex formation. ekb.eg While detailed findings for dicyano trisulfide are pending, the established methodologies used for other organic acceptors provide a robust blueprint for future theoretical and computational investigations into its charge-transfer complexes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing a "fingerprint" for a compound. For dicyano trisulfide, the characteristic vibrations of the C≡N (cyano) and S-S (sulfide) bonds are of primary interest.

In a study of a related palladium complex, [Pd(2,2'-bipy)₂(CN)₂], a strong IR absorption band was observed at 2133 cm⁻¹, which is characteristic of the C≡N stretching vibration. scirp.org Raman spectroscopy can also be used to detect these vibrational modes. For example, in the analysis of dibenzyl disulfide, characteristic peaks corresponding to S-S bond vibrations were identified using Raman spectroscopy. mdpi.com The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of dicyano trisulfide, aiding in its identification and characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.ukmsu.edu For molecules with π systems, such as those containing cyano groups, n→π* and π→π* transitions are common. shu.ac.uk

The UV-Vis spectrum of a dicyano trisulfide-containing complex, [Pd(2,2'-bipy)₂(CN)₂], showed absorption peaks at 307 nm and 320 nm, which were assigned to π-π* transitions. scirp.org The formation of charge-transfer complexes involving dicyano-containing acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also be studied using UV-Vis spectroscopy. researchgate.net These complexes often exhibit new, broad absorption bands at longer wavelengths, which can be used to determine the stoichiometry and stability of the complex. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Forms and Complexes

While a specific crystal structure for dicyano trisulfide is not available in the provided results, the structures of related compounds have been determined using this technique. For example, the crystal structure of 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine was determined by X-ray diffraction, revealing two crystallographically inequivalent molecules in the unit cell. nih.gov Similarly, the crystal structure of [Pd(2,2'-bipy)₂(CN)₂] was elucidated, providing detailed information about the coordination geometry around the palladium center. scirp.org For dicyano trisulfide, XRD would be invaluable for confirming its molecular structure and understanding its packing in the solid state.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used to identify unknown compounds, determine the elemental composition of a molecule, and elucidate the structure of molecules. umons.ac.be In the context of dicyano trisulfide, MS can be used to confirm its molecular weight and to identify products formed in its reactions. smolecule.com

For example, in a study of the reaction of cyanide with NaAuCl₄ to form dicyanogold, electrospray ionization tandem mass spectrometry (ESI-MS-MS) was used to quantify the product. researchgate.net The precursor ion Au(CN)₂⁻ at m/z 249 was fragmented to produce the product ion CN⁻ at m/z 26, confirming the identity of the dicyanogold complex. researchgate.net A similar approach could be used to identify and characterize reaction products of dicyano trisulfide.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermogravimetry) for Thermal Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG), are used to study the thermal stability and decomposition of materials. ceramxpert.comnih.gov TGA measures the change in mass of a sample as a function of temperature, while DTG is the first derivative of the TGA curve and shows the rate of mass loss. ceramxpert.comantteknik.com

The thermal stability of a related palladium complex, [Pd(2,2'-bipy)₂(CN)₂], was investigated using TGA. scirp.org The TGA curve showed that the complex was stable up to 200°C, after which it began to decompose. scirp.org Such analysis for dicyano trisulfide would provide crucial information about its thermal stability and decomposition pathway, which is important for its handling and storage.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox properties of a compound. gamry.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. gamry.commdpi.com

While specific cyclic voltammetry data for dicyano trisulfide is not present in the search results, the technique has been applied to related sulfur-containing compounds. For instance, the electrochemical behavior of tin sulfide (B99878) (SnS) nanosheets was investigated using CV, revealing their redox peaks and cycling stability. frontiersin.org Applying cyclic voltammetry to dicyano trisulfide could provide insights into its electron transfer properties and its potential applications in areas like materials science. rsc.org

Applications in Advanced Materials and Chemical Synthesis

Precursor in Organic and Inorganic Synthesis

Dicyano trisulfide's utility as a precursor stems from the reactivity of its sulfur and cyanide components, allowing for a variety of chemical transformations. ontosight.aismolecule.com It participates in reactions leading to the formation of diverse molecular architectures, making it a valuable tool for synthetic chemists. ontosight.ai

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Dicyano trisulfide and related dicyano compounds have been utilized as synthons for the construction of various heterocyclic ring systems. The presence of both cyano and sulfur functionalities allows for cyclization reactions through various pathways.

For instance, dicyano compounds can react with dinucleophilic reagents to form fused heterocyclic systems. While direct examples involving dicyano trisulfide are not extensively documented in readily available literature, the reactivity of similar dicyano-containing molecules provides a strong indication of its potential. For example, 3-(2,2-dicyano-1-methylvinyl)coumarin has been used as a starting material to synthesize a range of coumarin (B35378) derivatives with fused nitrogen-containing heterocyclic systems. rsc.org In one instance, reaction with sulfur in a Gewald reaction yielded a thienylcoumarin derivative. rsc.org This highlights the capability of the dicyano moiety to participate in the formation of sulfur-containing heterocycles.

Furthermore, the reaction of dialkyl dicyanofumarates with various nucleophiles leads to a diverse array of heterocyclic products, including pyrazoles and 4H-pyrans. beilstein-journals.org These reactions often proceed through Michael additions followed by intramolecular cyclization, where a cyano group acts as an electrophile. beilstein-journals.org This reactivity pattern suggests that dicyano trisulfide could similarly engage in cyclization reactions to afford novel sulfur-containing heterocyclic structures. The synthesis of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine from precursors containing dicyano functionalities further illustrates the utility of the dicyano group in constructing complex heterocyclic systems. mdpi.com

Formation of Sulfur-Containing Polymers and Networks

The incorporation of sulfur atoms into polymer backbones can significantly influence their properties, often enhancing their refractive index, thermal stability, and mechanical strength. researchgate.netnii.ac.jp Dicyano trisulfide, with its high sulfur content, presents itself as a potential monomer or cross-linking agent for the synthesis of sulfur-containing polymers.

While direct polymerization of dicyano trisulfide is not widely reported, the synthesis of sulfur-containing polymers from related compounds demonstrates the feasibility of this approach. For example, poly(ketene dithioacetals) have been synthesized through the terpolymerization of active methylene (B1212753) compounds, carbon disulfide, and dihalohydrocarbons, resulting in polymers with high molecular weights and high refractive indices. rsc.org This showcases the utility of simple sulfur-containing building blocks in creating functional polymers.

The development of high-refractive-index polymers (HRIPs) often relies on the incorporation of sulfur. researchgate.netnii.ac.jp Poly(phenylene sulfide) (PPS) and its derivatives are well-known examples of sulfur-containing HRIPs. researchgate.net The synthesis of such polymers often involves the reaction of sulfur-containing monomers. The reactivity of dicyano trisulfide suggests its potential use in creating novel sulfur-rich polymers with tailored optical and thermal properties.

Role in Complex Molecule Synthesis

The reactivity of dicyano trisulfide makes it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its ability to introduce both sulfur and cyano functionalities into a molecule provides a versatile handle for further chemical transformations.

The synthesis of complex molecules often involves multi-step reaction sequences where key building blocks are assembled. Dicyano compounds, in general, are recognized for their utility in such syntheses. For example, dicyanoacetylene is a key reagent in various cycloaddition reactions, leading to highly functionalized and complex molecular scaffolds. acs.org Similarly, the use of vinyl sulfides in reactions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generates thiocarbenium ions that can undergo intramolecular cyclizations to form complex sulfur-containing heterocycles, which are valuable in drug discovery. nih.gov

The synthesis of trifluoromethyl-containing heterocycles, which are important in agrochemical and pharmaceutical chemistry, has been achieved using dicyano precursors. researchgate.net A concise synthesis of 3,5-dicyano-6-trifluoromethylpyridine has been reported, with one of the cyano groups being selectively converted to a thioamide, opening avenues for further derivatization. researchgate.net This demonstrates how dicyano compounds can serve as platforms for building molecular complexity.

Integration into Functional Materials

The unique electronic and structural properties of dicyano trisulfide make it a candidate for integration into functional materials, where its presence can impart specific desirable characteristics. ontosight.ai

Conductive Polymers

Conductive polymers are a class of organic materials that possess electrical conductivity, making them suitable for a wide range of electronic applications. azom.com The incorporation of sulfur and nitrogen atoms into polymer structures can influence their electronic properties.

Dicyano trisulfide can be considered a potential component in the synthesis of conductive polymers. ontosight.ai While specific examples of its direct use are scarce, the broader context of sulfur and cyano-containing monomers in conductive polymers is well-established. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely used conductive polymer, and its derivatives with various functional groups, including cyano groups, have been synthesized to tune its properties for applications in bioelectronics. mdpi.com The presence of dicyano groups in other copolymers, such as P(NDI2DT-TTCN), has been shown to enhance electron transport and improve the performance of organic solar cells. nih.gov

The synthesis of conductive polymers often involves oxidative polymerization. researchgate.net Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are sometimes used in these processes. researchgate.netgoogle.com The reactive nature of dicyano trisulfide suggests it could potentially be incorporated into polymer chains through similar oxidative methods or act as a dopant to modify the conductivity of other polymers.

Nanomaterials

Nanomaterials exhibit unique size-dependent properties that make them attractive for a variety of applications, including bioimaging, sensing, and drug delivery. mdpi.comfrontiersin.org The functionalization of nanomaterials with specific chemical groups is crucial for tailoring their properties and targeting them to specific locations. nih.gov

Dicyano trisulfide could be used to functionalize the surface of nanomaterials, introducing both sulfur and cyano groups. ontosight.ai Sulfur-containing ligands are known to bind strongly to the surface of certain metal nanoparticles, providing stability. The cyano groups, on the other hand, could serve as reactive handles for further chemical modification or could influence the electronic properties of the nanomaterial.

The development of metal sulfide-based nanoparticles, such as copper sulfide (B99878) (CuS) and silver sulfide (Ag₂S) quantum dots, has garnered significant interest for biomedical applications due to their unique optical and thermal properties. frontiersin.org While not a direct application of dicyano trisulfide, this highlights the importance of sulfur chemistry in the field of nanomaterials. Furthermore, the integration of dicyano units into covalent organic frameworks (COFs) has been shown to enhance π-electron communication and electrochemical activity, leading to improved performance in applications like micro-supercapacitors. acs.org This suggests that the incorporation of dicyano trisulfide or related moieties into nanostructured materials could be a promising strategy for developing advanced functional devices.

Optoelectronic Devices

The unique electronic and optical properties of sulfur and cyano-containing compounds have positioned them as materials of interest for the next generation of optoelectronic devices. smolecule.comacs.org Trisulfide, dicyano- (C2N2S3) is noted as a valuable precursor and ligand for synthesizing advanced materials, such as conductive polymers and metal complexes, which have potential applications in electronics and photonics. ontosight.ai The incorporation of sulfur into polymer backbones is a known strategy to increase the material's refractive index, a crucial property for applications in optical devices like organic light-emitting diodes (OLEDs). acs.org

Research into related molecular structures underscores the potential of dicyano-sulfur compounds in this domain. For instance, polymers rich in sulfur, such as poly(dibenzothiophenylene sulfide)s, exhibit ultrahigh refractive indices and excellent thermal stability, making them suitable for optical applications. rsc.org Furthermore, molecules featuring dicyanovinyl groups have been successfully integrated into organic solar cells. Dicyanovinyl end-capped derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) have been utilized as n-type semiconductors in bulk heterojunction photovoltaic cells. ejournals.eu Similarly, small push-pull molecules containing triphenylamine (B166846) and dicyanovinyl groups demonstrate unique optoelectronic properties and have been effectively used in the fabrication of solar cells. researchgate.net

The photochromic nature of some dicyano-sulfur compounds has been harnessed for optical data storage and as electron-trapping components in organic photovoltaic devices. While direct device integration of pure Trisulfide, dicyano- is not extensively documented, its role as a foundational building block for more complex, functional optoelectronic materials is clearly established. ontosight.ai

Catalytic Applications

Trisulfide, dicyano- primarily demonstrates its catalytic relevance as a ligand in the formation of metal complexes. ontosight.ai The specific arrangement of its sulfur and nitrogen atoms allows it to coordinate with metal centers, creating complexes with potential catalytic activities. The structure of the trimer is known to feature both terminal and bridging cyanide groups, which influences its coordination chemistry. sci-hub.ru

The catalytic potential of related dicyano-sulfur compounds has been demonstrated in various studies. For example, a palladium complex, 2,2'-bipyridyl-dicyano-palladium(II), has proven to be an active homogeneous catalyst for reactions such as the oxidation of sulfides and the disproportionation of hydrogen peroxide. scirp.orgscirp.org The performance of this catalyst in the oxidation of methyl phenyl sulfide is detailed in the table below.

| Catalyst System | Conversion (%) | Selectivity for Sulfoxide (%) | Time (min) |

| Complex 1 alone | 45.8 | 56.8 | 270 |

| Complex 1 + 2-sulfobenzoic acid (2-H2sb) | 89.1 | 96.4 | 270 |

| Data sourced from studies on 2,2'-bipyridyl-dicyano-palladium(II) catalysis. scirp.orgscirp.org |

Sensing Applications in Chemical Systems

While direct use of Trisulfide, dicyano- as a chemical sensor is not widely reported, its derivatives and related compounds show significant promise in this field. The compound serves as a precursor for materials designed for sensing applications, typically through the formation of coordination complexes or polymers whose optical or electronic properties change upon interaction with an analyte. researchgate.net

The broader family of dicyano-containing molecules has a well-established role in chemical sensing. Phthalocyanines, for instance, are known sensing materials for various gases. researchgate.net The functional principle often relies on the analyte modulating the electronic structure of the material, leading to a detectable signal, a mechanism for which dicyano-sulfur complexes are well-suited.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of trisulfides, particularly unsymmetrical ones, presents challenges such as controlling the chain length and preventing sulfur scrambling. Future research is focused on developing more precise and efficient synthetic methodologies.

Modern strategies are moving beyond traditional methods to offer greater control and yield. A notable approach involves phosphorane-based reagents that facilitate the coupling of thiols under mild conditions, achieving yields over 70%. smolecule.com Another innovative technique employs sulfur monoxide (SO) transfer agents. For instance, heating specific trisulfide-2-oxides can generate SO, which is then trapped by cyanide-containing molecules. smolecule.com

Furthermore, environmentally friendly and waste-free methods are gaining traction. One such method uses microwave irradiation to promote the reaction between hydrogen sulfide (B99878) and thiols in a N-methylpyrrolidone medium, showing high selectivity for trisulfide formation. researchgate.net Photolytic methods, which use light to induce homolytic S–S bond cleavage at room temperature, offer an alternative to high-temperature reactions that might decompose sensitive intermediates, though current yields are moderate (40–60%). smolecule.com

Table 1: Novel Synthetic Routes for Trisulfides

| Method | Key Reagents/Conditions | Reported Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Phosphorane-Based Coupling | 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane | >70% | Mild conditions, precise construction of unsymmetrical trisulfides. | smolecule.com |

| Sulfur Monoxide (SO) Transfer | Heating of peri-substituted trisulfide-2-oxides with dienophiles. | Not specified | Enables regioselective synthesis. | smolecule.com |

| Microwave Irradiation | Hydrogen sulfide, thiols, N-methylpyrrolidone, 100°C. | Not specified | Reagent- and waste-free, high selectivity for trisulfides. | researchgate.net |

| Photolytic Cleavage | Irradiation of trisulfide-2-oxides at room temperature. | 40-60% | Avoids high temperatures, suitable for sensitive compounds. | smolecule.com |

Exploration of Undiscovered Reaction Pathways

Understanding the reactivity of dicyano trisulfide is crucial for unlocking its potential. Future research aims to map out its reaction pathways beyond what is currently known. A fundamental aspect of its chemistry is the dynamic equilibrium it shares with hydrogen sulfide (H₂S), disulfides (RSSR), hydropersulfides (RSSH), and thiols (RSH). nih.gov This equilibrium implies that in a biological or aqueous system, all these species can coexist, making it complex to identify the primary biological effector. nih.gov

The reaction of cyanide with polysulfides to form thiocyanate (B1210189) (SCN⁻) is another significant pathway, particularly relevant in environments where both species are present, such as in coal gasification wastewaters. osti.gov The kinetics of this reaction are complex but crucial for predicting the fate of cyanide and sulfur compounds in industrial and environmental systems. osti.gov

Emerging areas of exploration include photochemically induced reactions. researchgate.net Upon absorbing light, the trisulfide bond could undergo homolytic cleavage to generate radical species. smolecule.com These highly reactive intermediates could then participate in a variety of subsequent reactions, opening up new synthetic possibilities that are not accessible through thermal methods. smolecule.comresearchgate.net Nucleophilic attack on the trisulfide chain is another key reaction type, with the central sulfur atom and the adjacent sulfur atoms presenting different sites for attack, leading to different products. nih.gov

Table 2: Potential Reaction Pathways for Dicyano Trisulfide

| Reaction Type | Reactants | Key Intermediates/Products | Significance | Reference |

|---|---|---|---|---|

| Equilibrium with Thiols/H₂S | Thiols (RSH), H₂S | Disulfides, Hydropersulfides | Governs reactivity in aqueous/biological systems. | nih.gov |

| Reaction with Cyanide | Excess Cyanide, Polysulfides | Thiocyanate (SCN⁻) | Important in industrial wastewater treatment. | osti.gov |

| Photochemical Cleavage | UV Light | Sulfur-centered radicals | Enables novel, non-thermal synthetic transformations. | smolecule.comresearchgate.net |

| Nucleophilic Substitution | Nucleophiles | Mixed disulfides, other sulfur species | Fundamental reactivity of the trisulfide bond. | nih.gov |

Design of Advanced Coordination Complexes with Tuned Properties

The cyano groups in dicyano trisulfide make it an intriguing candidate for use as a ligand in coordination chemistry. The design of advanced metal complexes allows for the fine-tuning of electronic, optical, and catalytic properties.

Research into mixed-ligand bis(1,2-dithiolene) complexes, which are structurally related to dicyano trisulfide, demonstrates this potential. acs.org For example, in the neutral mixed-ligand complex [Pd(Me₂timdt)(mnt)], the electronic structure and properties, such as near-infrared (NIR) absorption, can be rationally designed by the careful choice of ligands. acs.org This approach allows for the tuning of the singlet diradical character of the complex, which is a key determinant of its optical and electronic behavior. acs.org

The synthesis of complexes like 2,2'-bipyridyl-dicyano-palladium(II) further illustrates the incorporation of cyano ligands to create active catalysts. scirp.org Such complexes have shown catalytic activity in reactions like the oxidation of sulfides and the disproportionation of hydrogen peroxide, particularly when used in conjunction with co-catalysts. scirp.org The development of these coordination compounds is often driven by in situ ligand synthesis under solvothermal conditions, a powerful technique that bridges coordination chemistry and organic synthesis. scirp.org

Table 3: Examples of Advanced Coordination Complexes with Dicyano-Containing Ligands

| Complex Example | Metal Center | Key Ligands | Tuned Property | Reference |

|---|---|---|---|---|

| [Pd(Me₂timdt)(mnt)] | Palladium (Pd) | Me₂timdt, mnt²⁻ (1,2-dicyano-1,2-ethylenedithiolate) | Tunable diradical character and NIR absorption. | acs.org |

| [Pd(2,2'-bipy)(CN)₂] | Palladium (Pd) | 2,2'-bipyridine, Cyanide (CN⁻) | Homogeneous catalytic activity for oxidation reactions. | scirp.org |

| Silver Coordination Polymers | Silver (Ag) | Adamantane-based linkers | Antiviral and antibacterial properties. | acs.org |

Theoretical Prediction and Validation of New Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery of new molecules and materials. Theoretical predictions can guide experimental efforts by identifying promising candidates and ruling out unfeasible pathways, saving significant time and resources. nih.gov

In silico screening using methods like Density Functional Theory (DFT) can be applied to evaluate potential synthetic routes for new derivatives of dicyano trisulfide before any lab work is undertaken. nih.gov This approach has been successfully used to predict that a Michael reaction would be more likely to produce a target molecule than two other potential routes, a prediction that was later confirmed experimentally. nih.gov

Furthermore, theoretical calculations can predict the functional properties of hypothetical derivatives. For example, quantum chemical studies on numerous anthraquinone (B42736) derivatives were used to establish a relationship between the computed LUMO energy and the reduction potential, creating a descriptor for screening thousands of potential energy storage materials. researchgate.net Similarly, theoretical models can predict how structural modifications to the dicyano trisulfide backbone—such as the addition of various functional groups—would affect its electronic structure, redox potential, and optical properties. researchgate.netumanitoba.ca Advanced theoretical approaches can even predict the success of complex intramolecular reactions for forming spiro derivatives by analyzing reactivity indices and orbital interactions. acs.org

Table 4: Theoretical Methods for Predicting Properties of New Derivatives

| Theoretical Method | Predicted Property/Application | Significance | Reference |

|---|---|---|---|

| In Silico Screening (DFT) | Feasibility and outcome of synthetic routes. | Narrows down the number of experiments needed. | nih.gov |

| Quantum Chemical Calculations | Redox potentials, LUMO energy, solubility. | Enables high-throughput screening for applications like batteries. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic structure, optical absorption profiles. | Guides the design of dyes and optical materials. | umanitoba.ca |

| Reactivity Indices (e.g., Fukui functions) | Outcome of intramolecular electrophilic substitutions. | Provides a predictive tool for complex cyclization reactions. | acs.org |

Expansion into Next-Generation Materials Applications

The unique combination of a reactive sulfur chain and electronically active cyano groups positions dicyano trisulfide and its derivatives as promising building blocks for next-generation materials.

One emerging area is the development of porous organic polymers (POPs). These materials are noted for their high stability, large surface areas, and tunable functionalities, making them ideal as nanoreactors for heterogeneous catalysis. researchgate.net Incorporating dicyano trisulfide moieties into POP frameworks could create specialized catalysts for applications like CO₂ reduction or clean hydrogen production. researchgate.net

Another promising direction is in energy storage. Aromatic polyimides containing dicyano functionalities, such as those derived from 4,4'-diamino-3",4"-dicyanotriphenylamine, have been investigated as high-performance organic electrode materials for next-generation lithium-ion batteries. researchgate.net These materials exhibit excellent thermal stability and can deliver high specific capacities and long cycle lifetimes, suggesting that dicyano-functionalized polymers are a promising avenue for developing sustainable energy storage systems. researchgate.net

Finally, the broader field of molecular engineering for quantum applications could also benefit from dicyano-containing structures. Research into squaraine dyes, which have intense light absorption profiles, is exploring how to control their aggregation to achieve desired properties for applications like quantum computing. boisestate.edu The principles of tuning molecular interactions and electronic properties in these systems are directly applicable to the design of new functional materials based on dicyano trisulfide. boisestate.edu

Table 5: Potential Next-Generation Applications

| Application Area | Material Type | Role of Dicyano-Containing Component | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Porous Organic Polymers (POPs) | Acts as a functional building block to create active sites in nanoreactors. | researchgate.net |

| Energy Storage | Aromatic Polyimides | Serves as a redox-active component in organic electrodes for batteries. | researchgate.net |

| Quantum Information | Engineered Dye Aggregates | Provides tunable electronic structure for controlling molecular excitons. | boisestate.edu |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dicyano-trisulfide, and how can reaction conditions be standardized to ensure reproducibility?

- Methodological Answer : The synthesis of dicyano-trisulfide requires precise control of cyanide and sulfur precursors under inert atmospheres. Techniques such as gas chromatography (GC) with flame ionization detection (FID) can validate purity, as demonstrated for structurally similar trisulfides (e.g., diallyl trisulfide), where system suitability tests showed CV <2% for repeatability . Standardization involves optimizing molar ratios, temperature (e.g., 25–60°C), and reaction time, followed by purification via vacuum distillation or recrystallization. Documentation of parameters (e.g., solvent polarity, catalyst use) is critical for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing dicyano-trisulfide, and how are they validated?

- Methodological Answer : Nuclear magnetic resonance (NMR, e.g., and ) and Fourier-transform infrared (FTIR) spectroscopy identify functional groups (e.g., -CN and S-S-S bonds). Gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation, as validated for diallyl trisulfide with retention time consistency (±0.1 min) and CV <1.64% for peak area . Method validation should include selectivity tests against analogs (e.g., dicyano-disulfide), linearity (R >0.99), and limit of detection (LOD) studies using ICH guidelines .

Q. How can researchers design experiments to assess the stability of dicyano-trisulfide under varying environmental conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity (e.g., 40–75% RH), temperature (e.g., 4°C, 25°C, 40°C), and light exposure (ICH Q1B) can quantify degradation kinetics. High-performance liquid chromatography (HPLC) with photodiode array detection tracks degradation products. For example, analogous trisulfides like dimethyl trisulfide showed thermal decomposition above 60°C, necessitating inert storage conditions . Data should be analyzed using Arrhenius models to predict shelf life .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of dicyano-trisulfide, and how can these be elucidated through in vitro models?

- Methodological Answer : Mechanistic studies require cell-based assays (e.g., apoptosis via Annexin V/PI staining) and gene expression profiling (e.g., qPCR for caspase-3). For structurally similar trisulfides, flow cytometry revealed G2/M cell cycle arrest in HT-29 colon cancer cells at 10 μM concentrations, with microtubule disruption observed via immunofluorescence . Dose-response curves (e.g., IC determination) and siRNA knockdowns can identify target pathways (e.g., ROS-mediated apoptosis) .

Q. How can multivariate statistical methods resolve contradictions in dicyano-trisulfide research data, such as conflicting bioactivity reports?

- Methodological Answer : Hierarchical cluster analysis (HCA) and principal component analysis (PCA) can disentangle variables (e.g., impurity profiles, solvent effects) influencing bioactivity. For example, HCA differentiated garlic trisulfide samples by geographical origin using relative concentration thresholds (e.g., 0–42.10% di-2-propenyl trisulfide) . Advanced workflows, like root-cause analysis via partial least squares (PLS), have resolved batch inconsistencies in trisulfide bond formation .

Q. What strategies mitigate batch-to-batch variability in dicyano-trisulfide synthesis, ensuring consistency in experimental outcomes?

- Methodological Answer : Design of Experiments (DoE) optimizes critical process parameters (e.g., stirring rate, cooling gradients). Real-time monitoring via Raman spectroscopy, as applied in biopharmaceutical processes, can detect intermediate deviations (e.g., polysulfide byproducts) . Statistical process control (SPC) charts tracking impurity levels (e.g., ≤0.5% methyl 2-propenyl trisulfide) ensure adherence to quality thresholds .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.